4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-26-21-5-3-2-4-20(21)24(27-16)29-14-12-19(13-15-29)28-23(31)11-10-22(30)17-6-8-18(25)9-7-17/h6-9,19H,2-5,10-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHRRKPXTWPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperidine moiety and a chlorophenyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have demonstrated their effectiveness against various bacterial strains. The compound may exhibit similar activity due to its structural components.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurological disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.14 ± 0.003 | |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
Study on Piperidine Derivatives
A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that compounds with a chlorophenyl group showed enhanced antibacterial and enzyme inhibitory activities compared to their counterparts without this moiety. This suggests that the presence of the chlorophenyl group in our compound may similarly enhance its biological efficacy.
Anticancer Potential
Research has highlighted that compounds containing heterocyclic scaffolds like quinazoline and piperidine exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The compound's structure suggests potential activity against polo-like kinase 1 (Plk1), a target widely explored for anticancer drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid (CAS: 139084-69-8)
- Molecular Formula : C₁₅H₁₉ClN₂O₃
- Molecular Weight : 310.78 g/mol
- Key Features :
- Replaces the piperidine-tetrahydroquinazoline group with a 4-methylpiperazine ring , which may alter receptor selectivity (e.g., serotonin or dopamine receptors).
- Contains a carboxylic acid terminus instead of an amide, significantly affecting solubility (higher polarity) and membrane permeability.
- Hypothesized Activity: Potential applications in CNS disorders due to piperazine’s neuropharmacological relevance. Structural differences suggest divergent target profiles compared to the target compound .
N-(4-Chloro-2-Methylphenyl)-4-{2-[3-(4-Isopropylphenyl)-2-Methyl-2-Propenylidene]Hydrazino}-4-Oxobutanamide (CAS: 325999-74-4)
- Molecular Formula : C₂₄H₂₈ClN₃O₂
- Molecular Weight : 425.95 g/mol
- Key Features: Incorporates a hydrazino-propenylidene side chain, which may confer chelation properties or antimicrobial activity.
- Hypothesized Activity : Likely targets oxidative stress pathways or microbial enzymes due to the hydrazide functional group .
4‐(4‐Bromo‐2‐Oxo‐2,3‐Dihydro‐1H‐1,3‐Benzodiazol‐1‐yl)‐N‐(4‐Chlorophenyl)Piperidine‐1‐Carboxamide (Compound 43)
- Molecular Formula : C₁₉H₁₈BrClN₄O₂
- Molecular Weight : 449.1 g/mol
- Key Features :
- Features a benzodiazol-2-one core linked to a piperidine-carboxamide, a structure associated with kinase or protease inhibition.
- The bromine atom at the benzodiazol-2-one ring may enhance halogen bonding with target proteins.
- Reported Activity : Identified as a selective inhibitor of 8-oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme .
Comparative Analysis Table
Discussion of Structural-Activity Relationships
- Piperidine vs. Piperazine : The target compound’s piperidine-tetrahydroquinazoline moiety likely enhances kinase binding compared to the methylpiperazine in , which favors neurotransmitter receptors.
- Amide vs. Carboxylic Acid : The amide group in the target compound improves metabolic stability over the carboxylic acid derivative , which may exhibit faster clearance.
- Chlorophenyl Positioning : The para-chlorophenyl group in all compounds contributes to hydrophobic interactions, but its coupling with a tetrahydroquinazoline (target) or benzodiazol-2-one () alters target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
